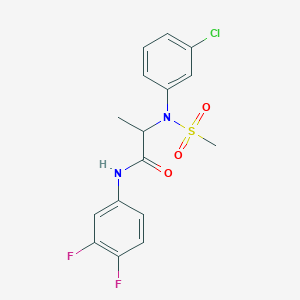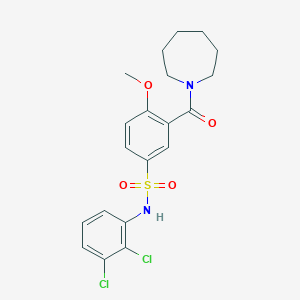![molecular formula C17H19NO2 B12472794 4-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine](/img/structure/B12472794.png)
4-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1H,3H-NAPHTHO[1,2-C]FURAN-4-YLMETHYL}MORPHOLINE is a complex organic compound that belongs to the class of naphthofuran derivatives These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
The synthesis of 4-{1H,3H-NAPHTHO[1,2-C]FURAN-4-YLMETHYL}MORPHOLINE typically involves multi-step organic reactions. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans, which undergoes photocyclization and subsequent aromatization to form the naphthofuran core . The starting materials for this synthesis can be prepared via a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-{1H,3H-NAPHTHO[1,2-C]FURAN-4-YLMETHYL}MORPHOLINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the naphthofuran core or the morpholine moiety .
Scientific Research Applications
The compound has shown promise in several scientific research applications. In medicinal chemistry, derivatives of naphthofuran have been explored for their antitumor, antiviral, and cytotoxic activities . The unique structure of 4-{1H,3H-NAPHTHO[1,2-C]FURAN-4-YLMETHYL}MORPHOLINE makes it a potential candidate for drug discovery and development. Additionally, its chemical properties make it useful in materials science for the development of novel materials with specific electronic or photochemical properties .
Mechanism of Action
The mechanism of action of 4-{1H,3H-NAPHTHO[1,2-C]FURAN-4-YLMETHYL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, thereby modulating their activity. For example, naphthofuran derivatives have been shown to inhibit protein tyrosine phosphatases, which play a role in various cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-{1H,3H-NAPHTHO[1,2-C]FURAN-4-YLMETHYL}MORPHOLINE can be compared with other naphthofuran derivatives, such as naphtho[2,3-b]furan-4,9-diones These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-(1,3-dihydrobenzo[e][2]benzofuran-4-ylmethyl)morpholine |
InChI |
InChI=1S/C17H19NO2/c1-2-4-15-13(3-1)9-14(16-11-20-12-17(15)16)10-18-5-7-19-8-6-18/h1-4,9H,5-8,10-12H2 |
InChI Key |
UWNFOPGDTIPLCE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC3=CC=CC=C3C4=C2COC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472725.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12472728.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B12472730.png)

![N'-[2-(4-bromo-2-chlorophenoxy)acetyl]pyrazine-2-carbohydrazide](/img/structure/B12472744.png)
![2-({5-[4-(acetylamino)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylbenzyl)acetamide](/img/structure/B12472757.png)

![N-benzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12472770.png)
![N-(furan-2-ylmethyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472775.png)
![N-(2-chloro-6-fluorobenzyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472798.png)

methanone](/img/structure/B12472809.png)
